

Application Notes and Protocols for Chil3 Knockout Mouse Models in Functional Studies

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Compound of Interest

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Chitinase-3-like 3 (Chil3), also known as Ym1 in mice, is a member of the glycoside hydrolase family 18. Despite its homology to chitinases, it lacks enzymatic activity and functions as a lectin, binding to saccharides like heparin and hyaluronic acid. Chil3 is implicated in a variety of biological processes, including immune responses, inflammation, tissue repair, and neurogenesis. Its human ortholog, Chitinase-3-like 1 (CHI3L1 or YKL-40), is a well-established biomarker for several inflammatory diseases and cancers. Chil3 knockout mouse models are invaluable tools for elucidating the *in vivo* functions of this protein and for preclinical evaluation of therapeutic strategies targeting the Chil3/CHI3L1 pathway.

These application notes provide an overview of the generation and phenotyping of Chil3 knockout mice, detailed experimental protocols for functional studies, and a summary of key quantitative data.

Data Presentation

Table 1: Baseline Phenotype of Chil3 Knockout Mice (BALB/c background)

This table summarizes the baseline characterization of Chil3 knockout (KO), heterozygous (HET), and wild-type (WT) mice in the naive state, demonstrating the successful ablation of

Chil3 expression without significantly altering major immune cell populations in the lung.

Parameter	Wild-Type (WT)	Heterozygous (HET)	Knockout (KO)	Reference
Chil3 mRNA expression (Lung)	Normalized to 1	~0.5-fold decrease vs WT	Complete absence	[1] [2] [3]
Ym1 Protein (Lung Homogenate)	Present	~50% reduction vs WT	Undetectable	[1] [2] [3]
Ym1 Protein (Bronchoalveolar Lavage)	Present	Reduced vs WT	Undetectable	[1] [2] [3]
Ym1 Protein (Peritoneal Lavage)	Present	Reduced vs WT	Undetectable	[1] [2] [3]
Alveolar Macrophage Number (Lung)	No significant difference	No significant difference	No significant difference	[1]
Neutrophil Number (Lung)	No significant difference	No significant difference	No significant difference	[1]

Table 2: Functional Consequences of Chil3 Deletion in Disease Models

This table highlights the phenotypic changes observed in Chil3 knockout mice in various disease models, indicating the protein's role in modulating immune responses and pathology.

Disease Model	Phenotypic Consequence of Chil3 KO	Implied Function of Chil3	Reference
Allergic Airway Inflammation	Reduced Th2 cytokine expression (IL-4, IL-5)	Promotion of Th2-mediated inflammation	[4]
Nonalcoholic Steatohepatitis (NASH)	Ameliorated liver fibrosis and inflammation	Promotion of hepatic fibrosis and inflammation	[5][6]
Experimental Autoimmune Encephalomyelitis (EAE)	Altered oligodendrogenesis	Regulation of neuroinflammation and remyelination	[7]
Hepatic Ischemia-Reperfusion Injury	Exacerbated injury in some contexts	Protective role in specific ischemic conditions	[8][9]

Experimental Protocols

Protocol 1: Generation of Chil3 Knockout Mice using CRISPR/Cas9

This protocol provides a general framework for generating Chil3 knockout mice, acknowledging the challenge posed by the high sequence homology with the neighboring Chil4 gene. The use of the BALB/c strain, which lacks the gene duplication found in C57BL/6J mice, is recommended for a more straightforward knockout strategy[1][2].

1. gRNA Design and Synthesis:

- Design single guide RNAs (sgRNAs) targeting a critical exon of the Chil3 gene. To avoid off-target effects on Chil4, it is crucial to select sgRNAs that target regions with sequence divergence between the two genes[1][2]. Intronic sequences flanking a critical exon are often suitable targets.

- Synthesize the selected sgRNAs in vitro.

2. Cas9 Preparation:

- Prepare Cas9 mRNA or protein.

3. Microinjection:

- Co-inject the sgRNAs and Cas9 mRNA/protein into the cytoplasm or pronucleus of single-cell mouse embryos (BALB/c strain recommended).
- Alternatively, deliver the CRISPR/Cas9 components as a ribonucleoprotein (RNP) complex[10].

4. Embryo Transfer:

- Transfer the microinjected embryos into pseudopregnant female mice.

5. Genotyping:

- At 3-4 weeks of age, obtain tail biopsies from the resulting pups.
- Extract genomic DNA.
- Perform PCR using primers flanking the targeted region to identify founders with deletions.
- Confirm the deletion and its size by Sanger sequencing[11].

6. Breeding and Colony Establishment:

- Breed founder mice with wild-type BALB/c mice to establish germline transmission.
- Intercross heterozygous F1 mice to generate homozygous knockout, heterozygous, and wild-type littermates for experimental use.

Protocol 2: Immunophenotyping of Chil3 Knockout Mice by Flow Cytometry

This protocol outlines the procedure for analyzing immune cell populations in the lungs of Ch13 knockout and wild-type mice.

1. Tissue Collection and Single-Cell Suspension Preparation:

- Euthanize mice and perfuse the lungs with sterile PBS to remove blood.
- Excise the lungs and mince the tissue into small pieces.
- Digest the minced tissue with an enzymatic solution (e.g., collagenase and DNase I) at 37°C with agitation.
- Filter the cell suspension through a 70 µm cell strainer to remove debris.
- Lyse red blood cells using an ACK lysis buffer.
- Wash the cells with PBS containing 2% FBS.

2. Cell Staining:

- Count the cells and resuspend them in FACS buffer (PBS with 2% FBS and 0.05% sodium azide).
- Block Fc receptors with an anti-CD16/32 antibody.
- Stain the cells with a cocktail of fluorescently-labeled antibodies against cell surface markers for various immune populations (e.g., CD45, CD11c, F4/80 for macrophages; Ly6G for neutrophils; CD3, CD4, CD8 for T cells; B220 for B cells).
- For intracellular cytokine staining (e.g., IL-4, IL-5), stimulate cells in vitro with appropriate stimuli (e.g., PMA and ionomycin) in the presence of a protein transport inhibitor (e.g., Brefeldin A) before surface staining, followed by fixation, permeabilization, and intracellular staining.

3. Flow Cytometry Analysis:

- Acquire the stained cells on a flow cytometer.

- Analyze the data using appropriate software (e.g., FlowJo). Gate on live, single cells, and then identify different immune cell populations based on their marker expression[12][13].

Protocol 3: Assessment of Neurogenesis in Chil3 Knockout Mice

This protocol describes a method to evaluate the impact of Chil3 deletion on adult neurogenesis.

1. BrdU Labeling:

- Administer the thymidine analog 5-bromo-2'-deoxyuridine (BrdU) to mice via intraperitoneal injection (e.g., 50 mg/kg) to label proliferating cells. The injection schedule can be varied depending on the experimental question (e.g., a single pulse to label S-phase cells or multiple injections over several days for cumulative labeling)[14].

2. Tissue Processing:

- At a designated time point after BrdU injection (e.g., 24 hours for proliferation, or several weeks for cell survival and differentiation), euthanize the mice and perfuse them with 4% paraformaldehyde (PFA).
- Dissect the brains and post-fix them in 4% PFA overnight.
- Cryoprotect the brains in a 30% sucrose solution.
- Section the brains on a cryostat or vibratome.

3. Immunohistochemistry:

- For BrdU staining, pre-treat the sections with an antigen retrieval method (e.g., heating in citrate buffer) and denature the DNA (e.g., with 2N HCl).
- Block non-specific binding with a blocking solution (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100).
- Incubate the sections with a primary antibody against BrdU overnight at 4°C.

- To identify the phenotype of the newly generated cells, co-stain with antibodies against markers for immature neurons (e.g., Doublecortin, DCX) or mature neurons (e.g., NeuN).
- Wash the sections and incubate with appropriate fluorescently-labeled secondary antibodies.
- Mount the sections with a mounting medium containing a nuclear counterstain (e.g., DAPI).

4. Microscopy and Quantification:

- Capture images of the subgranular zone (SGZ) of the dentate gyrus or the subventricular zone (SVZ) using a fluorescence or confocal microscope.
- Quantify the number of BrdU-positive cells and the percentage of BrdU-positive cells that co-localize with neuronal markers.

Signaling Pathways and Workflows

Chil3 Signaling in Immune Regulation

Chil3 is known to be involved in modulating immune responses, particularly in the context of Th2-mediated inflammation. The IL-4/STAT6 signaling pathway is a key regulator of Chil3 expression in macrophages.

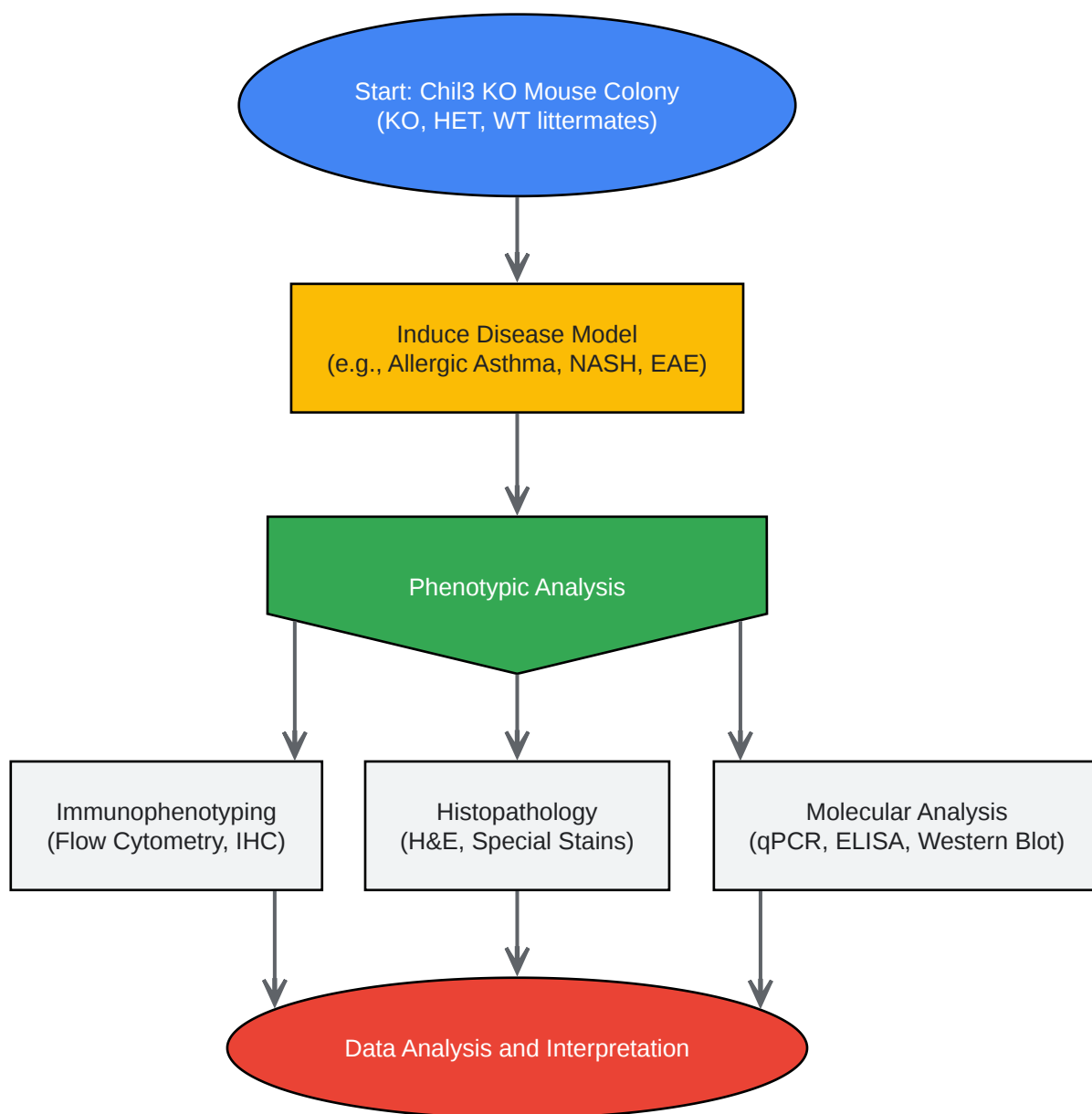


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Caption: IL-4 signaling pathway leading to Chil3 expression and modulation of Th2 immunity.

Experimental Workflow for Functional Analysis of Chil3 KO Mice

This workflow outlines the key steps in conducting a functional study using Chil3 knockout mice.

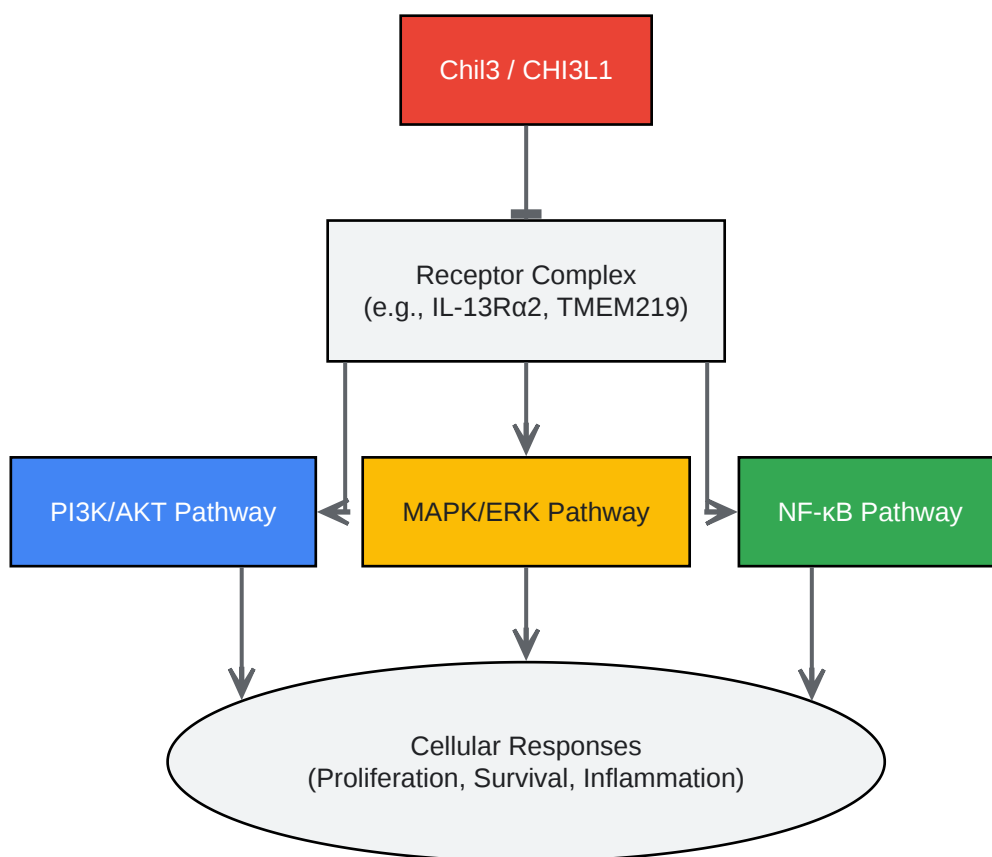


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Caption: Workflow for functional studies using Chil3 knockout mouse models.

Putative Downstream Signaling of Chil3/CHI3L1

While the direct receptor for Chil3 is still under full investigation, its human ortholog CHI3L1 is known to signal through various receptors, leading to the activation of key intracellular pathways.



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Caption: Potential downstream signaling pathways activated by Chil3/CHI3L1.

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- To cite this document: BenchChem. [Application Notes and Protocols for Chil3 Knockout Mouse Models in Functional Studies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15611583#chil3-knockout-mouse-models-for-functional-studies]

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